molecular formula C8H16O B3050459 3,3-Dimethyl-2-hexanone CAS No. 26118-38-7

3,3-Dimethyl-2-hexanone

Cat. No.: B3050459
CAS No.: 26118-38-7
M. Wt: 128.21 g/mol
InChI Key: LJZPWSZYYTUCDP-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-hexanone is an organic compound with the molecular formula C8H16O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is also known by its IUPAC name, 3,3-dimethylhexan-2-one .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethyl-2-hexanone can be synthesized through various methods. One common approach involves the oxidation of 3,3-dimethyl-2-hexanol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective formation of the ketone .

Industrial Production Methods

In industrial settings, this compound is often produced via catalytic dehydrogenation of 3,3-dimethyl-2-hexanol. This process involves the use of metal catalysts, such as copper or palladium, at elevated temperatures to facilitate the removal of hydrogen atoms and the formation of the ketone .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-hexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: 3,3-Dimethyl-2-hexanol.

    Substitution: Tertiary alcohols.

Scientific Research Applications

3,3-Dimethyl-2-hexanone has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a solvent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-hexanone involves its interaction with molecular targets such as enzymes and receptors. The carbonyl group in the compound can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of various metabolites that may exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hexanone: Another ketone with a similar structure but without the dimethyl substitution at the third carbon.

    3,3-Dimethyl-2-pentanone: A structurally similar compound with one less carbon atom in the chain.

    3,3-Dimethyl-3-hexanol: The alcohol counterpart of 3,3-dimethyl-2-hexanone.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of two methyl groups at the third carbon and a carbonyl group at the second carbon.

Properties

IUPAC Name

3,3-dimethylhexan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-5-6-8(3,4)7(2)9/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZPWSZYYTUCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180752
Record name 3,3-Dimethyl-2-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26118-38-7
Record name 3,3-Dimethyl-2-hexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026118387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethyl-2-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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